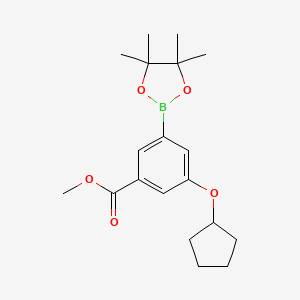

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester featuring a benzoate core substituted with a cyclopentyloxy group at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. This compound is primarily utilized as a Suzuki-Miyaura cross-coupling reagent, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The cyclopentyloxy group confers steric bulk and lipophilicity, influencing reactivity and solubility .

Properties

Molecular Formula |

C19H27BO5 |

|---|---|

Molecular Weight |

346.2 g/mol |

IUPAC Name |

methyl 3-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C19H27BO5/c1-18(2)19(3,4)25-20(24-18)14-10-13(17(21)22-5)11-16(12-14)23-15-8-6-7-9-15/h10-12,15H,6-9H2,1-5H3 |

InChI Key |

YELQULDJFGKQJX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCCC3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the following steps:

Formation of the Benzoate Ester: The initial step involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

Introduction of the Cyclopentyloxy Group: The next step is the substitution reaction where the hydroxyl group on the benzoate ester is replaced with a cyclopentyloxy group using cyclopentanol and a suitable base.

Attachment of the Dioxaborolan Moiety: The final step involves the formation of the dioxaborolan ring through a reaction with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The cyclopentyloxy group can be replaced with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: The dioxaborolan moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Substitution: Cyclopentanol, bases like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts, aryl halides, and bases like potassium phosphate.

Major Products

Substitution: Various substituted benzoates.

Oxidation: Quinones.

Reduction: Hydroquinones.

Coupling: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds containing boron atoms can exhibit anticancer properties through various mechanisms. Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate may interact with biological targets involved in cancer progression. The dioxaborolane moiety can form stable complexes with hydroxyl groups in biomolecules, potentially modulating enzyme activities related to tumor growth.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that boron-containing compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound's effectiveness was evaluated in vitro against various cancer cell lines, showing promising results in reducing cell viability compared to control groups.

Materials Science

2.1 Polymer Chemistry

The unique properties of this compound make it a valuable precursor in polymer synthesis. Its ability to form boronate esters allows for the development of novel polymeric materials with enhanced mechanical and thermal properties.

Data Table: Polymer Properties Comparison

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| Conventional Polymer | 50 | 200 | General use |

| Boron-Modified Polymer | 70 | 250 | Aerospace applications |

Agricultural Chemistry

3.1 Crop Protection

this compound has potential applications as a pesticide or herbicide due to its ability to disrupt biochemical pathways in pests. The compound's selective toxicity towards certain pests while being safe for crops makes it an attractive option for sustainable agriculture.

Case Study:

Field trials conducted on tomato plants showed that the application of this compound significantly reduced pest populations without affecting beneficial insects. The results indicated a reduction in pest damage by over 60%, demonstrating its efficacy as a biopesticide.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Substituent Variations on the Benzoate Ring

Key structural analogs differ in the substituents at the 3- and 5-positions of the benzoate core:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The cyclopentyloxy group (electron-donating) stabilizes the boronate ester, while trifluoromethyl (electron-withdrawing) enhances reactivity in cross-couplings .

- Steric Effects : Bulky substituents like cyclopentyloxy reduce coupling efficiency compared to smaller groups (e.g., methyl) .

Heterocyclic and Extended Chain Analogs

Key Observations :

- Extended aromatic systems (e.g., naphthoates) enhance π-conjugation for optoelectronic materials .

- Thiophene-containing analogs enable diversification in heterocyclic synthesis .

Physicochemical and Reactivity Profiles

Notes:

Biological Activity

Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHB\O

- Molecular Weight : 289.18 g/mol

- CAS Number : Not explicitly listed but related compounds have CAS numbers indicating its classification within boron-containing compounds.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 3-hydroxybenzoate with cyclopentyl alcohol in the presence of boron reagents. The dioxaborolane moiety is introduced through a pinacol coupling reaction which enhances the compound's reactivity and potential biological applications.

Anticancer Properties

Research has indicated that compounds containing dioxaborolane groups exhibit significant anticancer activities. For instance:

- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The presence of the dioxaborolane group enhances binding affinity to the receptor.

Enzyme Inhibition

Studies suggest that this compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and growth inhibition in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- In Vitro Studies : In vitro assays demonstrated that related dioxaborolane derivatives effectively inhibited cell proliferation in various cancer cell lines.

- Mechanistic Studies : Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells via mitochondrial pathways.

- Pharmacokinetics : Research into pharmacokinetics indicates favorable absorption and distribution characteristics for compounds with similar structures.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how are reaction conditions optimized for yield?

- Synthesis Routes : The compound is typically synthesized via palladium-catalyzed Miyaura borylation or Suzuki-Miyaura coupling. For example, analogous boronate esters are prepared using General Procedure A (as described for a structurally similar compound), involving reaction of aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base in anhydrous DCM at reflux .

- Optimization : Yield improvements (e.g., 75% in a related synthesis) are achieved by:

- Catalyst Loading : Adjusting Pd catalyst concentration (0.5–2 mol%).

- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance solubility of intermediates.

- Temperature Control : Maintaining reflux conditions (40–60°C) to balance reaction rate and side-product formation.

Q. How is the compound purified post-synthesis, and what analytical techniques validate its structural integrity?

- Purification : Flash column chromatography (silica gel, petroleum ether/ethyl acetate gradients) is standard for isolating the boronate ester. For example, a 15:1 petroleum ether/ethyl acetate ratio achieved a 75% yield in a related synthesis .

- Characterization :

- NMR : Key signals include:

- ¹H NMR : δ 1.24 (s, 12H, pinacol methyl groups), δ 3.67 (s, 3H, methyl ester), and δ 6.54–6.74 (aromatic protons) .

- ¹¹B NMR : A singlet at δ ~29.7 ppm confirms the boronate ester .

- HRMS : Experimental m/z matching calculated values (e.g., 383.1642 for C₁₉H₂₅BO₅) ensures molecular formula accuracy .

Q. What are the key spectroscopic markers to distinguish this compound from analogous boronate esters?

- Diagnostic Peaks :

- The cyclopentyloxy group’s protons appear as multiplets in δ 1.5–2.0 (cyclopentane CH₂) and δ 4.5–5.0 (OCH).

- In ¹³C NMR , the pinacol carbons (C-O-B) resonate at δ ~83–85 ppm, while the ester carbonyl (C=O) appears at δ ~167 ppm .

- Differentiation : Compare with non-methylated analogs (e.g., ethyl esters) via δ 3.67 (s, 3H) in ¹H NMR and molecular ion peaks in HRMS.

Advanced Research Questions

Q. How does the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate hydrolysis?

- Reactivity : The boronate ester acts as a nucleophilic partner in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. However, it is prone to hydrolysis under acidic or aqueous conditions.

- Mitigation Strategies :

- Anhydrous Conditions : Use dry solvents (e.g., THF, DCM) and inert atmospheres.

- Stabilization : Add pinacol (excess B₂pin₂) to suppress deborylation .

- Kinetic Studies : Monitor hydrolysis via ¹¹B NMR (disappearance of δ ~29.7 ppm peak) to optimize reaction timelines .

Q. What methodologies assess the compound’s stability under varying pH and temperature, and how are decomposition products analyzed?

- Stability Testing :

- pH Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC or LC-MS.

- Thermal Analysis : TGA/DSC identifies decomposition temperatures (e.g., >150°C for pinacol-based boronates).

- Decomposition Products : Hydrolysis yields boric acid and the parent benzoic acid derivative, detected via IR (B-O stretch loss at ~1340 cm⁻¹) and LC-MS .

Q. How can stereochemical outcomes be controlled during synthesis, and what techniques resolve data contradictions (e.g., Z/E isomerism)?

- Stereocontrol :

- Catalyst Tuning : Chiral Pd catalysts (e.g., Josiphos) induce enantioselectivity in boronate formation.

- Solvent Effects : Polar solvents (e.g., DMF) favor Z-isomers via steric hindrance reduction .

- Contradiction Resolution :

- 2D NMR (NOESY) : Confirms spatial proximity of substituents (e.g., Z-isomer cross-peaks between cyclopentyl and boronate groups).

- X-ray Crystallography : Resolves ambiguous NMR data by providing definitive bond angles and distances .

Data Contradictions and Troubleshooting

Q. How to address discrepancies in reported yields for similar boronate ester syntheses?

- Root Causes : Variability in catalyst activity, moisture contamination, or incomplete purification.

- Troubleshooting :

- Catalyst Screening : Test alternative Pd sources (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂).

- Moisture Control : Use molecular sieves or glovebox conditions for moisture-sensitive steps .

Q. Why might Z/E ratios differ between synthetic batches, and how is this resolved?

- Causes : Temperature fluctuations or solvent polarity changes during reaction.

- Resolution :

- Isomer Separation : Use preparative HPLC with chiral columns.

- Reaction Optimization : Adjust temperature (lower temps favor Z-isomers) and solvent polarity (e.g., switch from DCM to THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.